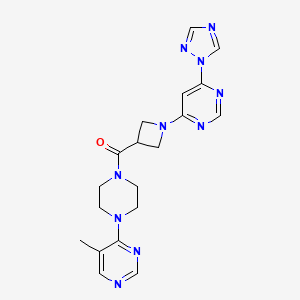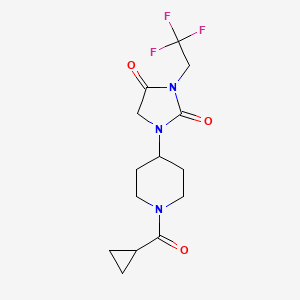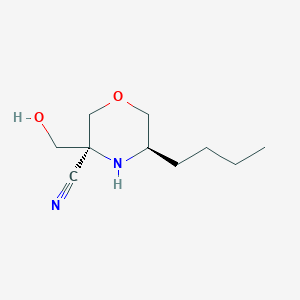
rac-(3R,5S)-5-Butyl-3-(hydroxymethyl)morpholine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
rac-(3R,5S)-5-Butyl-3-(hydroxymethyl)morpholine-3-carbonitrile is a chiral compound characterized by a morpholine ring substituted with a butyl group, a hydroxymethyl group, and a carbonitrile group. Its racemic nature indicates it consists of equal amounts of two enantiomers with specific three-dimensional configurations.
Synthetic Routes and Reaction Conditions
Formation of Morpholine Ring: A common method involves cyclization reactions of amines with diols or diamines with epoxides.
Substitution Reactions: The butyl and hydroxymethyl groups can be introduced through nucleophilic substitution reactions.
Nitrile Introduction: Using cyanide as a nucleophile, the nitrile group can be attached via nucleophilic addition.
Industrial Production Methods: Scale-up methods rely on continuous flow techniques to maintain reaction control and ensure high purity levels. The use of robust catalysts and specific solvent systems enhance reaction efficiency and yield.
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to amines using agents like lithium aluminum hydride.
Substitution: Functional groups on the morpholine ring can undergo nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate or chromium trioxide for oxidations.
Reducing agents: Sodium borohydride or lithium aluminum hydride for reductions.
Catalysts: Palladium or platinum catalysts for catalytic hydrogenations.
Major Products Formed
Oxidation yields carboxylic acids.
Reduction yields primary or secondary amines.
Substitution reactions yield a variety of morpholine derivatives depending on the substituents introduced.
Scientific Research Applications
rac-(3R,5S)-5-Butyl-3-(hydroxymethyl)morpholine-3-carbonitrile has diverse applications across various scientific fields:
Chemistry: Used as a building block in organic synthesis for designing new molecules.
Biology: Studied for its potential as a bioactive compound in enzyme inhibition and receptor binding assays.
Medicine: Investigated for its therapeutic potential in drug development, particularly in neurological and cardiovascular diseases.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Molecular Targets and Pathways
Enzyme Inhibition: May interact with specific enzymes by binding to their active sites, inhibiting catalytic functions.
Receptor Binding: Can act as an agonist or antagonist, modulating biological pathways by binding to cellular receptors.
The compound's functional groups allow for specific interactions with target molecules, influencing various biochemical pathways.
Uniqueness and Similar Compounds
5-Butylmorpholine: Similar but lacks hydroxymethyl and nitrile groups, leading to different reactivity and biological activity.
3-Hydroxy-5-butylmorpholine: Lacks the nitrile group, altering its chemical properties and applications.
This compound is unique due to the combination of these groups, providing distinct reactivity and potential in scientific research.
This compound's combination of substituents makes it a valuable molecule with a wide range of applications and an interesting subject for further research. Its unique chemical structure allows for various modifications and functionalizations, making it a versatile and promising compound in multiple fields.
Properties
IUPAC Name |
(3S,5R)-5-butyl-3-(hydroxymethyl)morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-2-3-4-9-5-14-8-10(6-11,7-13)12-9/h9,12-13H,2-5,7-8H2,1H3/t9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZDDPOLSTTXBV-ZJUUUORDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1COCC(N1)(CO)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H]1COC[C@@](N1)(CO)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2936899.png)
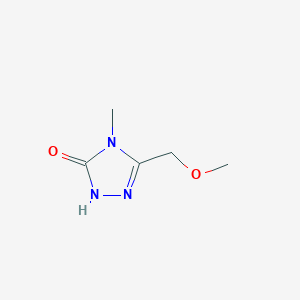
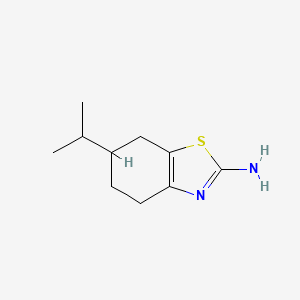
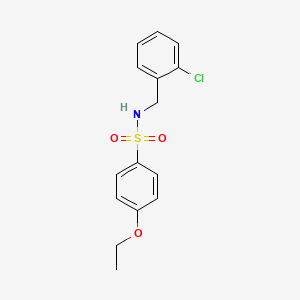
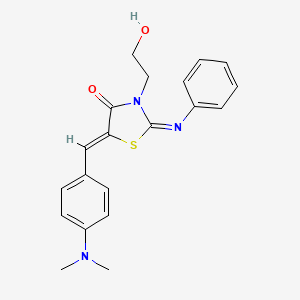
![N-(2-bromophenyl)-2-[(2-chloroquinolin-4-yl)formamido]acetamide](/img/structure/B2936907.png)

![N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2936912.png)
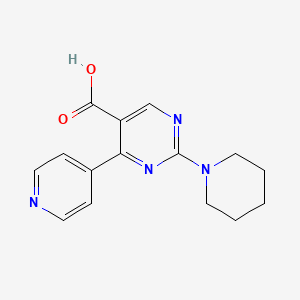
![3-[(1-methyl-1H-pyrazol-4-yl)amino]propanoic acid](/img/structure/B2936914.png)
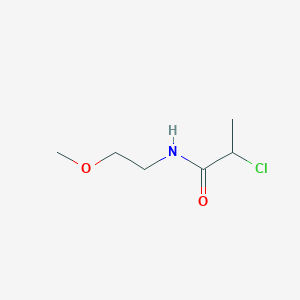
![11-(4-methoxy-3-methylbenzenesulfonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene](/img/structure/B2936916.png)
